Cas no 2229324-31-4 (tert-butyl 2-1-(hydroxymethyl)cyclobutylmorpholine-4-carboxylate)

tert-butyl 2-1-(hydroxymethyl)cyclobutylmorpholine-4-carboxylate structure
2229324-31-4 structure
Product name:tert-butyl 2-1-(hydroxymethyl)cyclobutylmorpholine-4-carboxylate
CAS No:2229324-31-4
MF:C14H25NO4
Molecular Weight:271.352604627609
CID:6426077
PubChem ID:165620818

tert-butyl 2-1-(hydroxymethyl)cyclobutylmorpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-1-(hydroxymethyl)cyclobutylmorpholine-4-carboxylate
    • tert-butyl 2-[1-(hydroxymethyl)cyclobutyl]morpholine-4-carboxylate
    • 2229324-31-4
    • EN300-1880953
    • インチ: 1S/C14H25NO4/c1-13(2,3)19-12(17)15-7-8-18-11(9-15)14(10-16)5-4-6-14/h11,16H,4-10H2,1-3H3
    • InChIKey: LYDKPDKIWDWHSX-UHFFFAOYSA-N
    • SMILES: O1CCN(C(=O)OC(C)(C)C)CC1C1(CO)CCC1

計算された属性

  • 精确分子量: 271.17835828g/mol
  • 同位素质量: 271.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 333
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 59Ų

tert-butyl 2-1-(hydroxymethyl)cyclobutylmorpholine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1880953-2.5g
tert-butyl 2-[1-(hydroxymethyl)cyclobutyl]morpholine-4-carboxylate
2229324-31-4
2.5g
$2408.0 2023-09-18
Enamine
EN300-1880953-5.0g
tert-butyl 2-[1-(hydroxymethyl)cyclobutyl]morpholine-4-carboxylate
2229324-31-4
5g
$3562.0 2023-06-03
Enamine
EN300-1880953-10.0g
tert-butyl 2-[1-(hydroxymethyl)cyclobutyl]morpholine-4-carboxylate
2229324-31-4
10g
$5283.0 2023-06-03
Enamine
EN300-1880953-0.25g
tert-butyl 2-[1-(hydroxymethyl)cyclobutyl]morpholine-4-carboxylate
2229324-31-4
0.25g
$1131.0 2023-09-18
Enamine
EN300-1880953-0.05g
tert-butyl 2-[1-(hydroxymethyl)cyclobutyl]morpholine-4-carboxylate
2229324-31-4
0.05g
$1032.0 2023-09-18
Enamine
EN300-1880953-1.0g
tert-butyl 2-[1-(hydroxymethyl)cyclobutyl]morpholine-4-carboxylate
2229324-31-4
1g
$1229.0 2023-06-03
Enamine
EN300-1880953-5g
tert-butyl 2-[1-(hydroxymethyl)cyclobutyl]morpholine-4-carboxylate
2229324-31-4
5g
$3562.0 2023-09-18
Enamine
EN300-1880953-10g
tert-butyl 2-[1-(hydroxymethyl)cyclobutyl]morpholine-4-carboxylate
2229324-31-4
10g
$5283.0 2023-09-18
Enamine
EN300-1880953-0.1g
tert-butyl 2-[1-(hydroxymethyl)cyclobutyl]morpholine-4-carboxylate
2229324-31-4
0.1g
$1081.0 2023-09-18
Enamine
EN300-1880953-1g
tert-butyl 2-[1-(hydroxymethyl)cyclobutyl]morpholine-4-carboxylate
2229324-31-4
1g
$1229.0 2023-09-18

tert-butyl 2-1-(hydroxymethyl)cyclobutylmorpholine-4-carboxylate 関連文献

tert-butyl 2-1-(hydroxymethyl)cyclobutylmorpholine-4-carboxylateに関する追加情報

tert-butyl 2-(1-(hydroxymethyl)cyclobutyl)morpholine-4-carboxylate (CAS No. 2229324-31-4)

The compound tert-butyl 2-(1-(hydroxymethyl)cyclobutyl)morpholine-4-carboxylate, identified by the CAS registry number 2229324-31-4, is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a morpholine ring system with a cyclobutane moiety and a hydroxymethyl group, all of which contribute to its versatile chemical properties.

Recent studies have highlighted the potential of this compound in drug delivery systems, particularly due to its ability to act as a bioisostere in certain therapeutic agents. The morpholine ring, a key structural component, has been shown to enhance the pharmacokinetic properties of molecules, including improved solubility and bioavailability. The cyclobutane ring introduces additional strain and rigidity to the molecule, which can be advantageous in optimizing molecular interactions with biological targets.

The synthesis of tert-butyl 2-(1-(hydroxymethyl)cyclobutyl)morpholine-4-carboxylate involves a multi-step process that typically begins with the preparation of the morpholine derivative. This is followed by the incorporation of the cyclobutane ring through either ring-closing metathesis or other cycloaddition reactions. The hydroxymethyl group is introduced at a later stage, often via nucleophilic substitution or oxidation reactions, depending on the specific synthetic pathway employed.

In terms of physical and chemical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various organic synthesis applications. The compound's stability under physiological conditions has also been evaluated, with results indicating minimal degradation over extended periods.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the hydroxymethyl group plays a critical role in enhancing hydrogen bonding capabilities, which is essential for interactions with protein targets in biological systems. Furthermore, the tert-butyl group contributes to lipophilicity, balancing the molecule's hydrophilic and hydrophobic properties for optimal drug-like behavior.

The application of tert-butyl 2-(1-(hydroxymethyl)cyclobutyl)morpholine-4-carboxylate in medicinal chemistry has been explored in several recent research papers. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its potential as a lead compound in the development of kinase inhibitors. The compound's ability to modulate enzyme activity through selective binding was attributed to its unique structural features, particularly the cyclobutane ring's ability to induce conformational changes in target proteins.

In addition to its pharmacological applications, this compound has also found use in polymer science as a building block for constructing advanced materials with tailored mechanical properties. The morpholine moiety provides excellent compatibility with various polymerization techniques, while the cyclobutane ring introduces rigidity and strength to the resulting materials.

Looking ahead, ongoing research is focused on further optimizing the synthesis of tert-butyl 2-(1-(hydroxymethyl)cyclobutyl)morpholine-4-carboxylate to enhance yield and reduce production costs. Novel catalytic methods are being explored to facilitate key steps in the synthesis process, such as cyclization and functionalization reactions.

In conclusion, tert-butyl 2-(1-(hydroxymethyl)cyclobutyl)morpholine-4-carboxylate, CAS No. 2229324-31-4, represents a promising compound with diverse applications across multiple scientific disciplines. Its unique structure and favorable chemical properties make it an invaluable tool for researchers seeking innovative solutions in drug development and material science.

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